

# Fovinaciclib: A Deep Dive into its CDK4/6 Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

Fovinaciclib is an orally bioavailable small molecule inhibitor that has demonstrated significant promise in the landscape of targeted cancer therapy. Developed by Chongqing Fochon Pharmaceuticals, it has received approval in China for the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] At its core, the therapeutic efficacy of fovinaciclib stems from its specific targeting of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of cell cycle progression.[2][3] This technical guide provides a comprehensive overview of the selectivity profile of fovinaciclib, its mechanism of action, and the experimental methodologies utilized to characterize its activity.

## **Mechanism of Action: Halting the Cell Cycle**

**Fovinaciclib** exerts its antineoplastic effects by selectively inhibiting the enzymatic activity of the CDK4 and CDK6 complexes.[2][4] In a healthy cell cycle, the transition from the G1 phase (growth) to the S phase (DNA synthesis) is a critical checkpoint controlled by the phosphorylation of the retinoblastoma protein (Rb). This phosphorylation is primarily carried out by the cyclin D-CDK4/6 complexes.

By inhibiting CDK4 and CDK6, **fovinaciclib** prevents the phosphorylation of Rb.[1][2] An unphosphorylated, active Rb protein remains bound to the E2F family of transcription factors, preventing them from initiating the transcription of genes required for DNA replication. This



blockade effectively induces a G1 cell cycle arrest, thereby suppressing the proliferation of cancer cells.[2]

## **Signaling Pathway of Fovinaciclib Intervention**

The following diagram illustrates the canonical CDK4/6-Rb pathway and the point of intervention by **fovinaciclib**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fovinaciclib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Fovinaciclib | C29H40N8OS | CID 132136461 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fovinaciclib Chongging Fochon Pharmaceutical AdisInsight [adisinsight.springer.com]
- 4. What is Fovinaciclib used for? [synapse.patsnap.com]
- To cite this document: BenchChem. [Fovinaciclib: A Deep Dive into its CDK4/6 Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583551#fovinaciclib-cdk4-6-selectivity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com